molecular formula C20H17ClN2O3S B3893383 2-[(E)-1-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one

2-[(E)-1-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one

Cat. No.: B3893383
M. Wt: 400.9 g/mol
InChI Key: INGZALNDAUQEQL-RQZCQDPDSA-N
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Description

2-[(E)-1-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to condensation reactions under controlled conditions to form the final product. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires careful optimization of reaction parameters to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions can target the double bonds or the nitro groups, leading to the formation of amines.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathways and products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones, while reduction can produce amines

Scientific Research Applications

2-[(E)-1-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in developing new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-1-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

(2E)-2-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-4-26-16-8-12(7-13(21)18(16)24)9-17-19(25)23-15-6-11(3)10(2)5-14(15)22-20(23)27-17/h5-9,24H,4H2,1-3H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGZALNDAUQEQL-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N3C4=C(C=C(C(=C4)C)C)N=C3S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N3C4=C(C=C(C(=C4)C)C)N=C3S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[(E)-1-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-[(E)-1-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
Reactant of Route 3
Reactant of Route 3
2-[(E)-1-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
Reactant of Route 4
2-[(E)-1-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
Reactant of Route 5
Reactant of Route 5
2-[(E)-1-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
Reactant of Route 6
2-[(E)-1-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one

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